molecular formula C10H12N4O4S B1423683 8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1291486-75-3

8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B1423683
M. Wt: 284.29 g/mol
InChI Key: SJBYOHWAUKJZEU-UHFFFAOYSA-N
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Description

8-(Morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, often referred to as 8-MST, is an organic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, and has been found to have many biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Potential Applications

  • Antihypertensive Agents : Compounds with structures related to 8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, specifically 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, showed promising antihypertensive activity in vitro and in vivo, highlighting their potential as antihypertensive agents (Bayomi et al., 1999).

  • Antimicrobial Properties : Derivatives of 8-amino-[1,2,4] triazolo [4,3-a] pyridine showed significant antibacterial properties, suggesting their potential use in developing new antibacterial agents (Govori et al., 2009).

  • Synthesis of New Heterocyclic Systems : Efficient synthesis methods for creating functionalized pyrano[3,4-c]thieno-[3,2-e][1,2,4]triazolo[4,3-a]pyridines have been developed, expanding the possibilities for novel heterocyclic systems in pharmaceutical applications (Paronikyan et al., 2020).

  • Antimalarial Agents : Novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment showed good antimalarial activity in vitro, indicating their potential as antimalarial drugs (Karpina et al., 2020).

  • Antiviral Properties : Synthesized 4-amino-1,2,4-triazole derivatives, related in structure, exhibited potential as anti-HIV and anti-HBV agents, suggesting a route for new antiviral drug development (El‐Barbary et al., 2004).

Crystal Structure and Synthesis Optimization

  • Crystal Structure Analysis : The crystal structures of various triazolo[4,3-a]pyridine derivatives have been elucidated, providing valuable information for pharmaceutical development and applications in crystal engineering (Chai et al., 2019).

  • Synthesis Methods : New methods for synthesizing [1,2,4]triazolo[4,3-a]pyridines via oxidative cyclization using N-Chlorosuccinimide (NCS) have been developed, contributing to more efficient production of these compounds (El-Kurdi et al., 2021).

properties

IUPAC Name

8-morpholin-4-ylsulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4S/c15-10-12-11-9-8(2-1-3-14(9)10)19(16,17)13-4-6-18-7-5-13/h1-3H,4-7H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBYOHWAUKJZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CN3C2=NNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001166031
Record name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-(4-morpholinylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

CAS RN

1291486-75-3
Record name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-(4-morpholinylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291486-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-(4-morpholinylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 6
8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

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